REACTION_CXSMILES
|
[S:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1)[C:2]#N.[C-]#N.[Na+]>CO>[CH3:2][S:1][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:11]([F:12])([F:13])[F:14])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
S(C#N)C1=CC(=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol is removed from the cool reaction mixture by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Removal of the drying agent and solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC(=C(N)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |